

# Standard Operating Procedure for In Vivo Administration of ATI-2341 TFA

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Compound of Interest		
Compound Name:	ATI-2341 TFA	
Cat. No.:	B8087372	Get Quote

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### **Application Notes and Protocols**

Introduction

ATI-2341 is a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] As a pepducin, a lipopeptide composed of a peptide derived from an intracellular loop of a GPCR coupled to a lipid tether, ATI-2341 represents a unique therapeutic modality.[2] It functions as a biased agonist, preferentially activating the G $\alpha$ i signaling pathway over G $\alpha$ 13 and  $\beta$ -arrestin recruitment.[1][3][4] This biased agonism leads to the mobilization of polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral circulation.[1][2][5] These characteristics make ATI-2341 a promising candidate for applications in stem cell mobilization for transplantation and potentially other therapeutic areas where CXCR4 modulation is beneficial.[2]

This document provides a detailed standard operating procedure for the in vivo administration of **ATI-2341 TFA** (trifluoroacetate salt) to support preclinical research and development.

### **Data Presentation**

Table 1: In Vitro Activity of ATI-2341



Parameter	Cell Line	Value	Reference
EC50 (cAMP Inhibition)	CCRF-CEM	194 ± 16 nM	[1]
Intrinsic Activity (cAMP Inhibition)	CCRF-CEM	81 ± 4%	[1]

Table 2: In Vivo Mobilization of PMNs by ATI-2341 in Mice

Dose (µmol/kg, i.v.)	Fold Increase in PMNs (vs. Vehicle)	Time Point	Animal Model	Reference
0.2	~2.5	90 min	BALB/c mice	[2]
0.6	~4.5	90 min	BALB/c mice	[2]
2.0	~6.0	90 min	BALB/c mice	[2]

Table 3: In Vivo Mobilization of PMNs by ATI-2341 in Cynomolgus Monkeys

Dose (µmol/kg, i.v.)	Fold Increase in PMNs (vs. Vehicle)	Time Point	Animal Model	Reference
0.02	~2.0	2 hours	Cynomolgus monkeys	[2]
0.2	~4.0	2 hours	Cynomolgus monkeys	[2]

## **Experimental Protocols**

## Protocol 1: Preparation of ATI-2341 TFA for In Vivo Administration in Rodents

This protocol is based on a method described for intravenous administration in rats.[6]



#### Materials:

- ATI-2341 TFA powder
- Dimethyl sulfoxide (DMSO)
- Sulfobutylether-β-cyclodextrin (SBE-β-CD)
- Sterile 0.9% saline
- Sterile microcentrifuge tubes
- · Sterile syringes and needles
- Sonicator

#### Procedure:

- Stock Solution Preparation (e.g., 3.8 mg/mL):
  - Aseptically weigh the required amount of ATI-2341 TFA powder.
  - Dissolve the powder in pure DMSO to achieve the desired concentration (e.g., to prepare a 3.8 mg/mL stock, dissolve 2 mg of ATI-2341 TFA in 526 μL of DMSO).[6]
  - Vortex briefly to mix.
  - Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Vehicle Preparation (20% SBE-β-CD in Saline):
  - Weigh 2 g of SBE-β-CD powder.
  - Dissolve the SBE-β-CD in 10 mL of sterile 0.9% saline to achieve a 20% (w/v) solution.[6]
  - If necessary, use a sonicator at 37°C to aid dissolution until the solution is clear.[6]
  - Sterile filter the solution through a 0.22 μm filter.



- Working Solution Preparation:
  - On the day of administration, thaw an aliquot of the ATI-2341 TFA stock solution.
  - Dilute the stock solution with the 20% SBE-β-CD in saline vehicle to the final desired concentration. For example, to achieve a 20-fold dilution, mix 450 µL of the stock solution with 8,550 µL of the 20% SBE-β-CD saline solution.
  - Mix the solution thoroughly. If the solution is not clear, sonicate at 37°C to aid dissolution.
     [6]
  - The final working solution is ready for administration.

## Protocol 2: In Vivo Administration and Blood Sample Collection in Mice

This protocol is adapted from studies demonstrating the mobilization of PMNs and HSPCs.[2]

#### Materials:

- Prepared ATI-2341 TFA working solution
- Vehicle control solution (e.g., the same DMSO/SBE-β-CD/saline mixture without the compound)
- Appropriate mouse strain (e.g., BALB/c)
- Insulin syringes or other appropriate syringes for intravenous injection
- Warming lamp or pad
- Blood collection tubes (e.g., containing EDTA)
- Hematology analyzer or materials for manual cell counting

#### Procedure:

Animal Preparation:



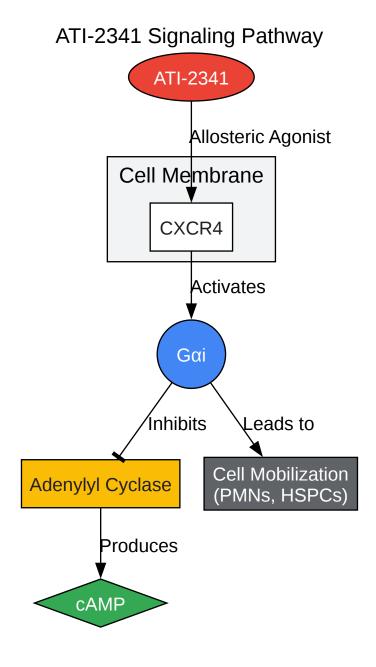
- Acclimate the mice to the experimental conditions.
- Gently warm the mice using a warming lamp or pad to dilate the tail veins for easier injection.

#### Administration:

- Administer the prepared ATI-2341 TFA working solution or vehicle control via tail vein injection.[2]
- The injection volume will depend on the desired dose and the concentration of the working solution (typically 100-200 μL for a mouse).
- Blood Sample Collection:
  - At the desired time point post-injection (e.g., 90 minutes), collect blood samples.
  - Blood can be collected via retro-orbital bleeding, submandibular bleeding, or terminal cardiac puncture, depending on the experimental design and institutional guidelines.
  - Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- · Cell Counting:
  - Analyze the blood samples using a hematology analyzer to determine the number of polymorphonuclear neutrophils (PMNs) and other hematopoietic cell populations.
  - Alternatively, perform manual cell counts using a hemocytometer after appropriate cell staining.

## **Visualizations**

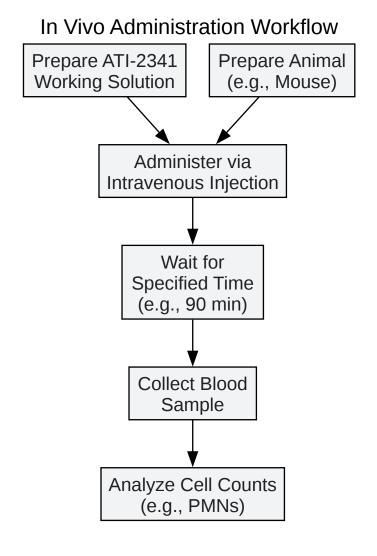




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Caption: ATI-2341 biased signaling pathway.





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Caption: Experimental workflow for in vivo administration.

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